1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride
Overview
Description
1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Diethylaminoethyl Group: This step involves the reaction of the intermediate with diethylaminoethyl chloride under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzimidazole core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. The diethylaminoethyl group enhances its solubility and bioavailability, while the fluorobenzyl group can increase its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(diethylamino)ethyl]-N-benzyl-1H-benzimidazol-2-amine
- 1-[2-(diethylamino)ethyl]-N-(4-chlorobenzyl)-1H-benzimidazol-2-amine
- 1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine
Uniqueness
1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4.2ClH/c1-3-24(4-2)13-14-25-19-8-6-5-7-18(19)23-20(25)22-15-16-9-11-17(21)12-10-16;;/h5-12H,3-4,13-15H2,1-2H3,(H,22,23);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFCYMMTPHGCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.